2-Methylpentadecane is an alkane with the chemical formula and a molecular weight of approximately 226.4412 g/mol. It is categorized as a branched-chain hydrocarbon, specifically a methyl-substituted derivative of pentadecane. This compound is identified by its IUPAC name, 2-methylpentadecane, and has the CAS Registry Number 1560-93-6. It is found in various natural sources, including species such as Capsicum annuum and Plantago ovata .
As an alkane, 2-methylpentadecane primarily undergoes combustion reactions, producing carbon dioxide and water when burned in the presence of oxygen. Additionally, it can participate in reactions typical of alkanes, such as halogenation under ultraviolet light, where it reacts with halogens to form haloalkanes. The hydrogenation of alkenes can also produce 2-methylpentadecane through the addition of hydrogen to unsaturated hydrocarbons .
2-Methylpentadecane can be synthesized through several methods:
These synthetic routes highlight the compound's versatility in organic chemistry .
2-Methylpentadecane has several applications:
These applications leverage its chemical stability and unique structural characteristics .
Several compounds share structural similarities with 2-methylpentadecane. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Pentadecane | Linear alkane without branching | |
3-Methylpentadecane | Methyl group at the third carbon | |
2-Methylhexadecane | Methyl group at the second carbon of hexadecane | |
Heptadecane | One additional carbon compared to pentadecane |
The uniqueness of 2-methylpentadecane lies in its specific branching at the second carbon position, which influences its physical properties and potential applications compared to its linear and other branched counterparts .
Irritant